molecular formula C23H21ClN2O3S B2455273 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206990-38-6

3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2455273
CAS No.: 1206990-38-6
M. Wt: 440.94
InChI Key: PPKVMBMZKJKXLP-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound, featuring a thieno[3,2-d]pyrimidine core with chlorobenzyl and diethoxyphenyl substituents, suggests it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Diethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution or coupling reactions using diethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core or the diethoxyphenyl group, leading to the formation of sulfoxides or quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thieno[3,2-d]pyrimidine ring, potentially forming amines or dihydro derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or quinones.

    Reduction: Amines or dihydro derivatives.

    Substitution: Azides, thiols, or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may exhibit activity against certain pathogens or cellular targets. Its structure suggests potential interactions with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of thieno[3,2-d]pyrimidines have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. This specific compound could be explored for similar therapeutic applications, particularly if it shows activity in preliminary biological assays.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives. The presence of both chlorobenzyl and diethoxyphenyl groups could enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKVMBMZKJKXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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